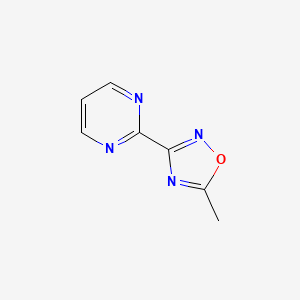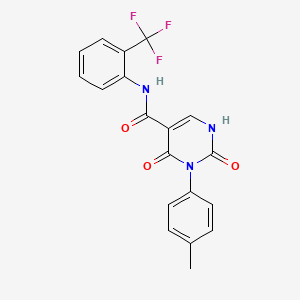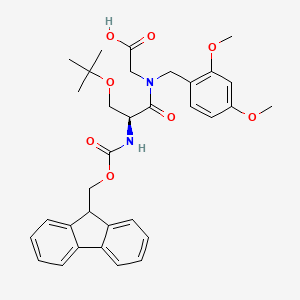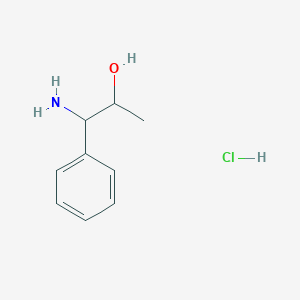![molecular formula C21H21FN4O3S B2834813 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide CAS No. 1326817-28-0](/img/structure/B2834813.png)
2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide” is a complex organic molecule. It has a molecular formula of C24H25FN4O3S and an average mass of 468.544 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. The core structure is a hexahydropyrido[4,3-d]pyrimidin-2-yl group, which is a bicyclic ring system containing nitrogen atoms. Attached to this core are a 4-fluorobenzyl group and a furan-2-ylmethyl group, both of which are linked via a sulfanyl group and an acetamide group .Aplicaciones Científicas De Investigación
Bactericidal Activity
The compound has demonstrated bactericidal properties, making it relevant for controlling bacterial infections. Specifically, it has been studied as a novel bactericide. Researchers have investigated its hydrolysis and photolysis kinetics in water . The hydrolysis half-lives vary depending on pH, initial concentration, and temperature. Additionally, the photolysis half-life has been determined for different initial concentrations. Understanding these kinetics is crucial for assessing its safety and environmental impact.
Antiviral Applications
Indole derivatives, which share structural similarities with this compound, have been investigated for their antiviral properties . Given the compound’s structure, it may also possess antiviral activity. Future studies could explore its effectiveness against specific viruses.
Mechanistic Studies
Understanding the degradation mechanism of this compound is essential. Researchers have identified degradation products, such as 2-(4-fluorobenzyl)-5-methoxy-1,3,4-oxadiazole, through advanced analytical techniques. Further mechanistic studies can enhance our knowledge of its behavior in water environments .
Mecanismo De Acción
Target of Action
The primary target of this compound is soluble guanylate cyclase (sGC) . sGC is an enzyme found in the cytosol of cells and plays a crucial role in the nitric oxide (NO) signaling pathway. It catalyzes the conversion of GTP to cyclic GMP (cGMP), a second messenger involved in a variety of physiological processes including vasodilation, inhibition of platelet aggregation, and neurotransmission .
Mode of Action
This compound is a stimulator of soluble guanylate cyclase (sGC) . It binds to and activates sGC, leading to an increase in the production of cGMP. The elevated levels of cGMP then activate cGMP-dependent protein kinases, which phosphorylate specific target proteins and bring about the cellular changes associated with the compound’s effects .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. The most notable is the nitric oxide (NO) signaling pathway . In this pathway, NO binds to sGC and enhances its activity, leading to an increase in cGMP production. The elevated cGMP levels then lead to the activation of cGMP-dependent protein kinases, which in turn phosphorylate various target proteins, leading to vasodilation and other effects .
Result of Action
The activation of sGC and the subsequent increase in cGMP levels lead to a variety of molecular and cellular effects. These include vasodilation , which improves blood flow, and the inhibition of platelet aggregation , which can prevent blood clot formation. These effects make the compound potentially useful for the treatment of cardiovascular disorders .
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for this compound are not well-documented in the literature. Given its complex structure, it could be of interest in various fields of research, including medicinal chemistry and drug discovery . Further studies would be needed to explore its potential uses and properties.
Propiedades
IUPAC Name |
2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c22-15-5-3-14(4-6-15)11-26-8-7-18-17(12-26)20(28)25-21(24-18)30-13-19(27)23-10-16-2-1-9-29-16/h1-6,9H,7-8,10-13H2,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXUTVAFFKAPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2834734.png)
![N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2834737.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2834741.png)
![2-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol](/img/structure/B2834745.png)




![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole](/img/structure/B2834750.png)

![1-({1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]azetidin-3-yl}sulfonyl)-2,3-dihydro-1H-indole](/img/structure/B2834752.png)
